molecular formula C27H45NO B1244043 Spirosolane

Spirosolane

Cat. No.: B1244043
M. Wt: 399.7 g/mol
InChI Key: KOZCINYDCJVLDW-YOGGMVBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirosolane refers to a major structural class of steroidal alkaloids characterized by a nitrogen-containing, 27-carbon cholestane skeleton and a distinctive 1-oxa-6-azaspiro[4.5]decane ring system formed by the E and F rings . These specialized metabolites are predominantly found in plants of the Solanaceae family, including significant food crops like potato, tomato, and eggplant, where they accumulate in various organs such as leaves, roots, fruits, and tubers . In plant biology research, this compound-type glycoalkaloids (SGAs) are recognized as crucial phytoanticipins and anti-herbivory agents, providing plants with robust defense against bacteria, fungi, and insects . The biosynthetic pathway of steroidal glycoalkaloids has been extensively studied, revealing that spirosolanes serve as direct biosynthetic precursors to the solanidane-type glycoalkaloids (e.g., α-solanine and α-chaconine) prevalent in potatoes. The key enzymatic step in this conversion is catalyzed by a 2-oxoglutarate dependent dioxygenase (DPS), which performs a ring-rearrangement via C-16 hydroxylation . This makes spirosolanes essential reference compounds for investigating SGA metabolism and diversity in Solanaceae species. Beyond their role in plant physiology, spirosolanes and their glycosylated derivatives are of high interest in pharmacological and biomedical research due to their broad spectrum of bioactivities. Studies have highlighted their potential therapeutic value, exhibiting anticancer , antibiotic, antiviral, anti-inflammatory, and anti-protozoal properties . The biological activity is often influenced by the structure of the glycosidic sidechain attached at the C-3 position of the this compound aglycone . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C27H45NO

Molecular Weight

399.7 g/mol

IUPAC Name

(1R,2S,4S,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]

InChI

InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17?,18-,19?,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1

InChI Key

KOZCINYDCJVLDW-YOGGMVBGSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)OC16CCC(CN6)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1

Origin of Product

United States

Scientific Research Applications

Biological Role and Toxicity

Toxicity in Potatoes
Spirosolane derivatives, particularly α-solanine and α-chaconine, are known for their toxic effects when present in high concentrations in potatoes. These compounds can lead to food poisoning symptoms in humans. Recent research has elucidated the biosynthesis pathway of α-solanine from this compound, highlighting the role of the dioxygenase enzyme (DPS) in this conversion . Understanding this pathway is crucial for developing potato varieties with reduced toxicity.

Agricultural Applications

Pest Resistance
The bitter-tasting α-tomatine, a this compound found in unripe tomatoes, serves as a natural defense mechanism against pests. Its accumulation in unripe fruits deters herbivores and pathogens, making it a valuable trait for breeding programs aimed at enhancing pest resistance in crops .

Genetic Engineering
Recent advancements in genetic engineering have allowed researchers to manipulate the biosynthesis of spirosolanes. By targeting specific genes involved in the conversion of this compound to toxic solanidanes, scientists aim to create genetically modified potato varieties that minimize the production of harmful glycoalkaloids while retaining beneficial traits .

Pharmacological Potential

Medicinal Properties
this compound compounds have been studied for their potential medicinal properties, including anti-cancer and anti-inflammatory effects. For instance, α-tomatine has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential as a therapeutic agent .

Research Case Study: Cytotoxicity Testing
A study investigated the cytotoxic effects of α-tomatine on human cancer cell lines. The results indicated that α-tomatine induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective action positions this compound derivatives as promising candidates for cancer therapeutics .

Food Safety and Regulation

Monitoring Glycoalkaloid Levels
The presence of this compound derivatives in food products necessitates stringent monitoring due to their toxic nature. Regulatory bodies have established guidelines for acceptable levels of glycoalkaloids in food products to ensure consumer safety .

Case Study: Tomato-Based Products
A comprehensive survey analyzed glycoalkaloid concentrations in various tomato-based products using advanced extraction and quantification methods. The findings revealed that total glycoalkaloid concentrations varied significantly across products, underscoring the importance of monitoring these compounds for food safety purposes .

Future Research Directions

Ongoing research aims to further elucidate the biosynthetic pathways of spirosolanes and their derivatives to explore new applications in agriculture and medicine. Future studies may focus on:

  • Understanding Genetic Variations: Investigating genetic variations among Solanaceae species that affect this compound biosynthesis.
  • Developing Bioengineering Techniques: Enhancing crop resilience through bioengineering techniques targeting this compound metabolism.
  • Exploring New Therapeutic Uses: Conducting clinical trials to assess the efficacy of this compound derivatives as therapeutic agents.

Chemical Reactions Analysis

Biosynthetic Conversion to Solanidanes via DPS Enzyme

Spirosolanes serve as precursors for solanidane SGAs through a dioxygenase (DPS)-mediated reaction:

  • C-16α hydroxylation : DPS catalyzes hydroxylation at C-16α of the spirosolane backbone, forming a 16-hemiacetal intermediate .

  • Ring rearrangement : The hemiacetal undergoes condensation with the F-ring nitrogen, resulting in E/F ring rearrangement to form a solanidane skeleton with an iminium ion structure .

Key mechanistic insights :

  • 18O labeling experiments confirm the hydroxyl oxygen originates from the substrate rather than molecular oxygen .

  • DPS shows 1,123-fold higher activity for glycosylated spirosolanes (e.g., α-solamarine) than aglycones, indicating glycosylation precedes solanidane formation .

Microbial Degradation in the Gastrointestinal Tract

The pig cecum model reveals gut microbiota-driven metabolism of spirosolanes:

This compoundPrimary MetaboliteDegradation TimeIntermediate Detected
Solanine (sola triose)Solanidine<10 minβ-solanine (d-glc loss)
Solasonine (sola triose)Solasodine<10 minβ-solasonine
Chaconine (chaco triose)Solanidine60 minNone
  • Sugar moiety influence : Solatriose-conjugated spirosolanes (solanine, solasonine) degrade 6x faster than chacotriose-linked analogs (chaconine) .

  • Metabolite stability : Aglycones like solanidine remain stable post-degradation, while solasodine undergoes further microbial metabolism .

Complexation with Sterols

Spirosolanes form non-covalent complexes with sterols, altering their solubility:

  • α-Tomatine-cholesterol complex : Forms a 1:1 insoluble complex via hydrophobic and hydrogen-bonding interactions .

  • Biological implications : Reduces membrane permeability and enhances antifungal activity by disrupting sterol-rich fungal membranes .

Analytical Fragmentation Patterns in Mass Spectrometry

LC-MS/MS analysis identifies spirosolanes via characteristic fragments:

Precursor Ion (m/z)Product Ion (m/z)Structural Origin
1,032 (α-tomatine)255A-D rings of steroidal backbone
1,032 (α-tomatine)273A-D rings + hydroxyl group
868 (solasodine)253Desaturated B-ring derivative
  • Fragmentation at 20–65 eV collision energies confirms ring-specific cleavages .

  • Elution order and isotopic patterns differentiate isomers (e.g., 22αN vs. 22βN-spirosolanes) .

Enzymatic Modifications during Ripening

In tomatoes, spirosolanes like α-tomatine are metabolized by 23DOX:

  • C-23 hydroxylation : Converts α-tomatine to non-toxic esculeoside A during fruit ripening .

  • Evolutionary link : DPS (solanidane-forming) and 23DOX share a common ancestral gene, highlighting enzyme-driven SGA diversification .

Q & A

Basic Research Questions

Q. What are the key structural features of Spirosolane that contribute to its bioactivity in antiviral research?

  • Methodological Answer : Structural elucidation involves techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to identify functional groups (e.g., hydroxyl or this compound-specific rings). Molecular docking studies, as in , highlight interactions between this compound and viral proteins (e.g., SARS-CoV-2 HE protein), where binding affinity is quantified via MM/PBSA calculations. These methods help correlate structural motifs (e.g., steroidal backbone modifications) with bioactivity .

Q. How is this compound identified and isolated from natural sources?

  • Methodological Answer : Phytochemical screening using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) isolates this compound from plant extracts. Fractionation guided by bioactivity assays (e.g., antiviral inhibition) refines purification. ’s molecular dynamics (MD) studies presuppose purified compounds, implying prior isolation via these techniques .

Q. What spectroscopic techniques confirm this compound’s purity and structural integrity?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups, while 1D/2D NMR (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} NMR) resolves stereochemistry. High-resolution MS validates molecular weight. Purity is assessed via HPLC with UV/Vis detection, ensuring >95% purity for experimental use .

Advanced Research Questions

Q. How can molecular dynamics simulations optimize this compound’s binding affinity to viral proteins?

  • Methodological Answer : MD simulations (e.g., using YASARA or GROMACS) analyze protein-ligand stability over 10–100 ns trajectories. Parameters like root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) are calculated. shows this compound’s dynamic interactions with SARS-CoV-2 HE protein, where modifying solvent-accessible surface areas or hydrogen bonding networks could enhance affinity .

Q. What experimental design considerations are critical for evaluating this compound’s efficacy in in vivo models?

  • Methodological Answer : Use randomized controlled trials (RCTs) with dose-escalation studies (e.g., 5–50 mg/kg) in animal models. Control groups should account for vehicle effects and baseline viral loads. Preclinical guidelines () mandate adherence to NIH standards for reproducibility, including detailed pharmacokinetic (PK) and toxicity profiling .

Q. How should researchers resolve contradictions in this compound’s reported binding affinities across studies?

  • Methodological Answer : Conduct sensitivity analyses by varying simulation parameters (e.g., force fields, solvation models) or experimental conditions (e.g., pH, temperature). ’s MM/PBSA results (+4.386 kcal/mol for this compound vs. -132.237 kcal/mol for Silymarin) suggest validating findings via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile discrepancies .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. emphasizes reporting confidence intervals and applying ANOVA for inter-group comparisons. Bootstrap resampling can address non-normal distributions in small-sample studies .

Data Presentation Guidelines

  • Tables : Summarize binding energies (e.g., MM/PBSA, docking scores) in structured tables with footnotes explaining methodologies ().
  • Figures : Use time-resolved interaction diagrams (e.g., ’s 0–10 ns MD snapshots) to visualize this compound’s binding dynamics. Ensure color accessibility and cite software tools (e.g., Discovery Studio) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirosolane
Reactant of Route 2
Spirosolane

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